1,2,3,4-Tetrahydropyrazino[1,2-a]indole
CAS No.: 41838-39-5
Cat. No.: VC1910721
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33 g/mol
* For research use only. Not for human or veterinary use.
![1,2,3,4-Tetrahydropyrazino[1,2-a]indole - 41838-39-5](/images/structure/VC1910721.png)
Specification
CAS No. | 41838-39-5 |
---|---|
Molecular Formula | C12H16N2O3S |
Molecular Weight | 268.33 g/mol |
IUPAC Name | methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Standard InChI | InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |
Standard InChI Key | TZYZUFXTFMZQKR-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC3=CC=CC=C32)CN1 |
Canonical SMILES | CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |
Introduction
Synthesis Methods
Conventional Synthesis Routes
Several conventional methods have been developed for synthesizing 1,2,3,4-tetrahydropyrazino[1,2-a]indole and its derivatives. One of the most established approaches involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde . This reaction yields 2-(1H-1,2,3-4-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole in excellent yield (96%) . The benzotriazolyl group can then undergo nucleophilic substitution with various reagents such as NaBH4, NaCN, triethyl phosphite, allylsilanes, silyl enol ether, and Grignard reagents to afford a variety of 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles in yields ranging from 78% to 95% .
Another conventional route involves the reaction of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and various aldehydes in the presence of a catalytic amount of AlCl3 in dichloromethane . This approach provides 1-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles as racemic mixtures in high yields . The structures of these compounds are typically confirmed through 1H and 13C NMR spectroscopy, with characteristic signals such as NCH-pyrazino singlets appearing around 5.3 ppm .
Novel Synthetic Approaches
Recent advances in synthetic methodologies have expanded the toolbox for preparing more complex 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives. One innovative approach involves the Ugi-azide four-component reaction, which has been used to prepare a series of N-substituted pyrazinoindoles featuring a tetrazole ring at the C1 position . This multicomponent reaction strategy allows for the rapid generation of structurally diverse compounds in a single operation.
Highly enantioselective iso-Pictet–Spengler reactions have also been developed, utilizing the condensation of 2-(1H-indol-1-yl)ethanamine with various α-ketoamides followed by the addition of a commercially available chiral silicon Lewis acid . This approach yields 1,1-disubstituted tetrahydropyrazino[1,2-a]indoles with good yields (55–90%) and high enantioselectivity (ee = 86–96%) .
Gold(I)-catalyzed Pictet–Spengler reactions represent another innovative method, allowing for the preparation of complex heterocyclic compounds including tetrahydropyrazinoindoles with good yields ranging from 43% to 93% . Additionally, rhodium-catalyzed reactions between N-sulfonyltriazoles and imidazolines have been reported to give hexahydropyrazinoindoles with excellent yields, which can be further transformed into tetrahydropyrazinoindoles through rearrangement in triflic acid .
Stereoselective Synthesis
Stereochemical control during the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives has become an important focus in recent research. A notable example is the development of a base-mediated ring opening of chiral aziridines with skatoles, followed by BF3-OEt2 catalyzed Pictet–Spengler reaction . This approach yields 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity (de, ee >99%) .
Another stereoselective method involves the Pictet–Spengler reaction of 3-substituted-N-acylindoles with aromatic aldehydes in the presence of hexafluoroisopropanol under microwave irradiation . This protocol yields di-substituted pyrazinoindol-4-ones with excellent diastereoselectivity (>99%) . These stereoselective approaches are particularly valuable for the preparation of compounds intended for biological evaluation, where stereochemistry can significantly impact activity and selectivity.
Biological Activities
Neuropsychiatric Applications
Several 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have shown promising activity for neuropsychiatric applications, particularly as modulators of serotonin receptors. A series of compounds (designated as 36a–f) were found to be partial agonists at the 5HT2C receptor subtype, binding with higher affinity than for 5HT2A receptors . The most potent affinity for 5HT2C receptors was observed for 10-methoxy-pyrazinoindoles having bulky atoms (F < Me < Cl < Br) at positions 6, 7, 8, or 9 of the indole A-ring .
In animal studies, compound 36d demonstrated a remarkable 30-fold selectivity for 5HT2C receptors compared to 5HT2A receptors and a 3-fold selectivity compared to 5HT1A receptors . In vivo results from both rats and monkeys indicated that this pyrazinoindole derivative possessed promising therapeutic potential for treating various psychiatric disorders, including obsessive-compulsive disorders, panic anxiety, and depression . This selective activity profile makes these compounds particularly interesting as potential therapeutic agents with reduced side effect profiles compared to less selective serotonergic drugs.
Structure-Activity Relationships
Key Structural Features
The basic scaffold of 1,2,3,4-tetrahydropyrazino[1,2-a]indole consists of an indole nucleus fused with a partially saturated pyrazine ring. This tricyclic framework serves as a versatile pharmacophore that can be modified at various positions to enhance specific biological activities . Understanding the relationship between structural modifications and biological activity is crucial for rational drug design based on this scaffold.
The indole A-ring, the pyrazine B-ring, and the fusion points between these rings represent key areas for structural modifications that can significantly influence biological activity. For instance, substitutions at the 10-position (on the indole ring) have been shown to affect binding affinity to specific receptors, such as 5HT2C . Similarly, modifications at positions 1 and 3 of the pyrazine ring can alter the compound's pharmacological profile and selectivity toward specific molecular targets.
Impact of Substitutions
Various substitution patterns on the 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold have been studied to understand their impact on biological activity. For serotonin receptor activity, the presence of a methoxy group at the 10-position combined with bulky atoms (such as halogens or methyl groups) at positions 6, 7, 8, or 9 has been found to enhance binding affinity to 5HT2C receptors . This suggests that electronic and steric factors at these positions play critical roles in receptor recognition and binding.
For antibacterial activity, the nature and position of substituents significantly affect the spectrum of activity against different bacterial strains. Specific substitution patterns can enhance activity against P. aeruginosa while others improve activity against S. thermonitrificans . This selective antibacterial activity based on substitution patterns provides opportunities for developing targeted antibacterial agents against specific pathogens.
In adenosine receptor modulators, the presence of a fluorine atom at the 8-position (as in compound 46a) significantly enhanced the inhibition of cAMP production compared to other substituents . This finding highlights the importance of halogen substitution at specific positions for modulating adenosine receptor activity, possibly through enhanced receptor interactions or improved pharmacokinetic properties.
Current Research and Future Directions
Recent Advances
Recent research has focused on expanding the synthetic methodologies for accessing complex and stereoselectively substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives. Notable advances include the development of rhodium-catalyzed reactions between N-sulfonyltriazoles and imidazolines to give hexahydropyrazinoindoles, which can be transformed into tetrahydropyrazinoindoles after rearrangement in triflic acid .
The development of highly stereoselective synthetic methods, such as the base-mediated ring opening of chiral aziridines with skatoles followed by BF3-OEt2 catalyzed Pictet–Spengler reactions, has enabled the preparation of enantiomerically pure derivatives . These methodological advances have expanded the structural diversity accessible within this compound class and provided new opportunities for exploring structure-activity relationships with stereochemically defined compounds.
Research Challenges
Despite significant advances in the synthesis and biological evaluation of 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives, several challenges remain. These include improving the selectivity and potency of compounds for specific therapeutic targets, enhancing the synthetic efficiency for preparing complex derivatives, and developing more effective strategies for controlling stereochemistry during synthesis.
Additionally, translating promising in vitro activity to in vivo efficacy remains a challenge, particularly for compounds targeting neuropsychiatric disorders, where pharmacokinetic properties and blood-brain barrier penetration are critical considerations. Further research is needed to optimize these properties while maintaining target selectivity and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume